

discovery and history of 4'-Aminoazobenzene-4sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery and History of **4'-Aminoazobenzene-4-sulphonic acid**

Introduction

4'-Aminoazobenzene-4-sulphonic acid, a significant compound in the realm of synthetic chemistry, serves as a cornerstone in the production of azo dyes.[1] Its discovery and development are intrinsically linked to the pioneering work on diazotization reactions in the 19th century, which revolutionized the dye industry. This guide provides a comprehensive overview of the historical context, key scientific breakthroughs, and the experimental protocols that defined this crucial chemical intermediate. For researchers and professionals in drug development and chemical synthesis, understanding the origins and chemistry of this compound offers valuable insights into the broader field of aromatic chemistry and colorant technology.

Historical Context and Discovery

The journey to synthesizing **4'-Aminoazobenzene-4-sulphonic acid** begins with the groundbreaking work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt.[2][3][4][5][6] This discovery was monumental, as these highly reactive diazonium salts could then be coupled with other aromatic compounds to form azo compounds, characterized

by the -N=N- functional group. This reaction became the bedrock of the synthetic dye industry. [5]

The synthesis of **4'-Aminoazobenzene-4-sulphonic acid** itself is a direct application of Griess's discovery, involving two key precursors: sulphanilic acid and aniline. Sulphanilic acid (4-aminobenzenesulfonic acid) is an off-white solid produced by the sulfonation of aniline with concentrated sulfuric acid.[7][8] This process involves heating aniline with sulfuric acid, which leads to the formation of phenylsulfamic acid as an intermediate that subsequently rearranges to the final product.[8]

The creation of **4'-Aminoazobenzene-4-sulphonic acid** is achieved through the diazotization of sulphanilic acid, followed by a coupling reaction with an aniline derivative. This process yields a stable azo dye intermediate that has been instrumental in the development of a wide spectrum of colorants for textiles, inks, and paints.[1]

Physicochemical Properties

The quantitative data for **4'-Aminoazobenzene-4-sulphonic acid** are summarized in the table below, providing key physicochemical properties for reference.

Property	Value	Source
Chemical Formula	C12H11N3O3S	[9][10][11]
Molecular Weight	277.30 g/mol	[9][10][11]
CAS Number	104-23-4	[10][11]
Appearance	White powder with a faint purple tinge to grayish-white flat crystals (for the precursor, sulphanilic acid). The final product's color can range from pale yellow to orange to dark green.	[12][13]
Solubility (Sulphanilic Acid)	Slowly soluble in water (approx. 1% at 20°C); Insoluble in ethanol and ether.	[12]
IUPAC Name	4-[(4- aminophenyl)diazenyl]benzene sulfonic acid	[10]

Key Experimental Protocols

The synthesis of **4'-Aminoazobenzene-4-sulphonic acid** relies on well-established organic chemistry principles. Below are detailed methodologies for its preparation, reflecting both historical and more refined industrial processes.

Synthesis of the Precursor: Sulphanilic Acid from Aniline

The primary method for producing sulphanilic acid is through the sulfonation of aniline.[7][8][14]

Protocol:

 Reactant Preparation: 10 grams of freshly distilled aniline is placed in a 250 mL roundbottom flask.[15]

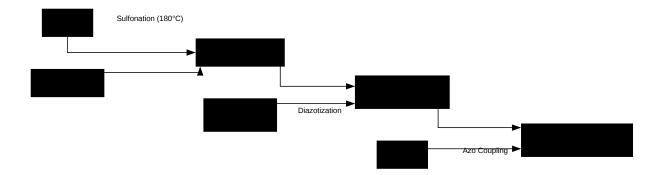
- Sulfonation: 20 mL of concentrated sulfuric acid is carefully added to the aniline.[15]
- Heating: The mixture is heated in an oil bath at a temperature of 180-190°C for approximately one hour.[15] This reaction proceeds through a phenylsulfamic acid intermediate.[7]
- Precipitation: After heating, the reaction mixture is allowed to cool to room temperature. It is
 then poured into 100 mL of cold water with stirring, which causes the crude sulphanilic acid
 to precipitate as a gray crystalline mass.[15]
- Purification: The crude product is collected via suction filtration and washed with ice-cold water to remove impurities.[15] Further purification can be achieved by recrystallization.

Synthesis of 4'-Aminoazobenzene-4-sulphonic acid via Diazotization and Coupling

This protocol outlines the core process for producing the target compound.

Protocol:

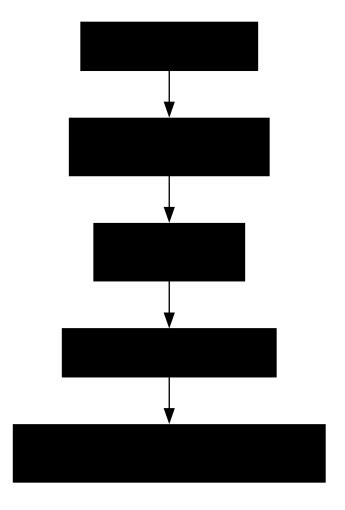
- Diazotization of Sulphanilic Acid:
 - A solution of sulphanilic acid (2.8 mmol) and sodium carbonate (0.13 g) in 5 mL of water is prepared by heating until clear.
 - A separate solution of sodium nitrite (0.2 q) in 1 mL of water is prepared.
 - The sodium nitrite solution is added to the sulphanilic acid solution.
 - This mixture is then added to approximately 0.5 mL of concentrated HCl in an ice-water bath to form the diazonium salt precipitate.
- Coupling Reaction:
 - Historically, the diazonium salt suspension is coupled with an appropriate aniline derivative. A 1937 patent by Du Pont describes a method where p-diazo-benzene



sulphonate is coupled with an alkyl-aniline-omega-sodium-sulphonate in a sodium acetate solution.[16]

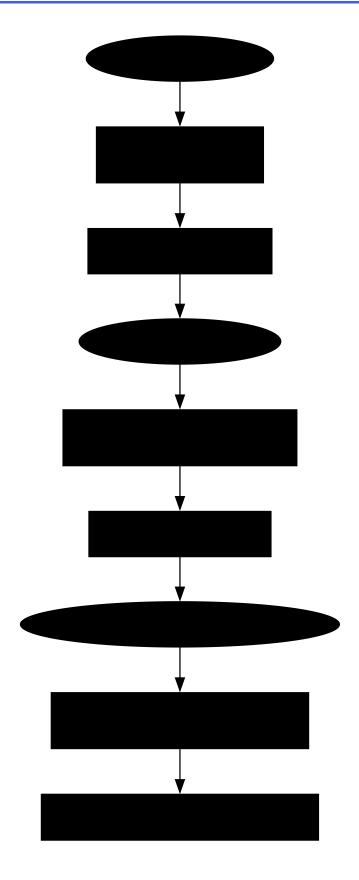
- The resulting intermediate is then hydrolyzed to form 4-amino-azo-benzene-4'-sulphonic
 acid by adding the coupling suspension to a hot solution of a non-oxidizing mineral acid,
 such as hydrochloric acid, at a temperature of about 95°C to 100°C.[16]
- Product Isolation:
 - The final product precipitates from the acidic solution upon cooling.
 - It is then filtered, washed with water to remove any remaining acid, and dried.[16]

Visualizations


The following diagrams illustrate the key chemical pathways and historical relationships involved in the discovery and synthesis of **4'-Aminoazobenzene-4-sulphonic acid**.

Click to download full resolution via product page

Caption: Synthesis pathway of 4'-Aminoazobenzene-4-sulphonic acid.



Click to download full resolution via product page

Caption: Logical flow from Griess's discovery to the synthesis of specific azo dyes.

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Sample of the dye Anisol Red made by Peter Griess | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 3. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Semantic Scholar [semanticscholar.org]
- 4. brookstonbeerbulletin.com [brookstonbeerbulletin.com]
- 5. britannica.com [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfanilic acid Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. 4'-Aminoazobenzene-4-sulphonic acid | 104-23-4 [chemicalbook.com]
- 10. 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid | C12H11N3O3S | CID 17224 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Sulfanilic acid | C6H7NO3S | CID 8479 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. L11965.22 [thermofisher.com]
- 14. Sulfanilic acid Sciencemadness Wiki [sciencemadness.org]
- 15. youtube.com [youtube.com]
- 16. US2139325A Manufacture of 4-amino-azo-benzene-4'-sulphonic acid Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of 4'-Aminoazobenzene-4-sulphonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090724#discovery-and-history-of-4-aminoazobenzene-4-sulphonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com